

The Nexus of Synthesis: A Technical Guide to 1-Phenylcyclohexanecarbonitrile

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Compound of Interest

Compound Name: **1-Phenylcyclohexanecarbonitrile**

Cat. No.: **B1583788**

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This guide provides an in-depth exploration of **1-Phenylcyclohexanecarbonitrile**, a molecule of significant interest in synthetic organic chemistry and forensic science. While its history is intrinsically linked to the development of phencyclidine (PCP), this document will focus on the core chemistry, synthesis, and analytical characterization of **1-Phenylcyclohexanecarbonitrile** itself. We will delve into its physicochemical properties, plausible synthetic routes with detailed experimental protocols, and the analytical techniques pivotal for its identification and quantification.

Introduction and Physicochemical Profile

1-Phenylcyclohexanecarbonitrile, often abbreviated as PCC, is a stable organic compound featuring a phenyl group and a nitrile group attached to the same carbon of a cyclohexane ring. [1] Its chemical structure lends it to be a valuable intermediate in various organic syntheses.

Physicochemical Data

A summary of the key physicochemical properties of **1-Phenylcyclohexanecarbonitrile** is presented below.

Property	Value	Source
Molecular Formula	C ₁₃ H ₁₅ N	[1]
Molecular Weight	185.26 g/mol	[1]
CAS Number	2201-23-2	[1]
Appearance	Transparent colorless to light brown liquid	[2]
Boiling Point	141°C / 7mmHg	[2]
Density	1.01 g/cm ³	[2]
Refractive Index	1.5332-1.5352	[2]
IUPAC Name	1-phenylcyclohexane-1-carbonitrile	[1]

Historical Context and Discovery

The precise historical details of the initial discovery and synthesis of **1-Phenylcyclohexanecarbonitrile** are not well-documented in publicly accessible scientific literature.[\[3\]](#) Its emergence is largely overshadowed by its role as a direct precursor in the synthesis of the anesthetic and later, illicit drug, phencyclidine (PCP). The synthesis of PCP from 1-piperidinocyclohexanecarbonitrile (a related compound) was first reported in the 1950s. It is highly probable that **1-Phenylcyclohexanecarbonitrile** was synthesized and characterized during this era of research into arylcyclohexylamines.

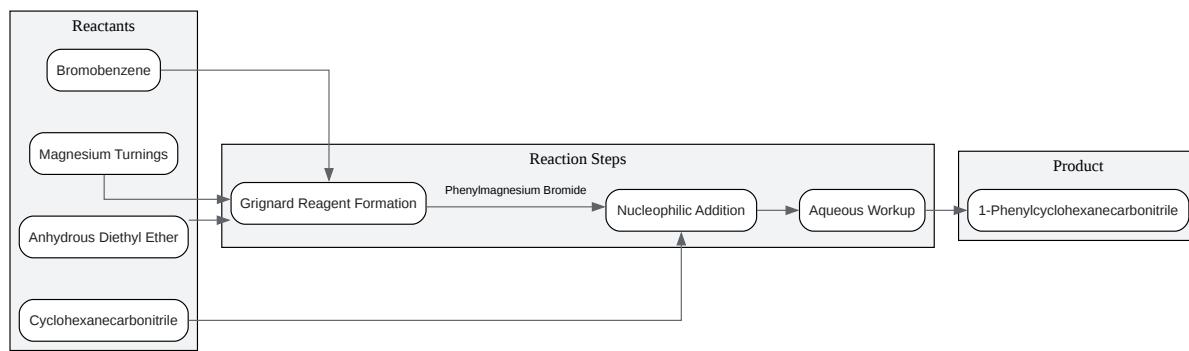
The primary synthetic route to PCP involves the reaction of **1-Phenylcyclohexanecarbonitrile** with a Grignard reagent, indicating that the synthesis of the nitrile precursor was a necessary and established step.

Synthetic Methodologies

The synthesis of **1-Phenylcyclohexanecarbonitrile** can be approached through several established organic chemistry reactions. A highly plausible and efficient method is the reaction of cyclohexanecarbonitrile with a phenylating agent, such as a Grignard reagent derived from bromobenzene.

Grignard Reaction: A Plausible Synthetic Route

This method involves the nucleophilic addition of a phenyl group to the carbon atom bearing the nitrile group in cyclohexanecarbonitrile.



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Caption: Workflow for the synthesis of **1-Phenylcyclohexanecarbonitrile** via a Grignard reaction.

Experimental Protocol: Grignard Synthesis

Materials:

- Magnesium turnings
- Iodine crystal (optional, as an initiator)
- Anhydrous diethyl ether

- Bromobenzene
- Cyclohexanecarbonitrile
- Saturated aqueous ammonium chloride solution
- Anhydrous magnesium sulfate
- Round-bottom flask, reflux condenser, dropping funnel, heating mantle, magnetic stirrer, separatory funnel.

Procedure:

- Preparation of the Grignard Reagent:
 - All glassware must be thoroughly dried in an oven and assembled while hot to prevent moisture contamination.
 - Place magnesium turnings in the round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
 - Add a small crystal of iodine if the magnesium is not highly reactive.
 - In a dropping funnel, prepare a solution of bromobenzene in anhydrous diethyl ether.
 - Add a small amount of the bromobenzene solution to the magnesium turnings to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing of the ether.
 - Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a steady reflux.[4][5]
 - After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the phenylmagnesium bromide.
- Reaction with Cyclohexanecarbonitrile:
 - Cool the Grignard reagent solution in an ice bath.

- Prepare a solution of cyclohexanecarbonitrile in anhydrous diethyl ether in the dropping funnel.
- Add the cyclohexanecarbonitrile solution dropwise to the stirred Grignard reagent at a rate that keeps the reaction temperature below 10°C.
- After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

- Workup and Purification:
 - Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of a saturated aqueous ammonium chloride solution.
 - Transfer the mixture to a separatory funnel and separate the organic layer.
 - Extract the aqueous layer with diethyl ether.
 - Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
 - Filter the drying agent and remove the solvent under reduced pressure to obtain the crude **1-Phenylcyclohexanecarbonitrile**.
 - The crude product can be purified by vacuum distillation.

Causality in Experimental Choices:

- Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water.^[5] Any moisture will quench the reagent, reducing the yield. This necessitates the use of oven-dried glassware and anhydrous solvents.
- Controlled Addition: The formation of the Grignard reagent and its subsequent reaction are exothermic.^[6] Slow, dropwise addition helps to control the reaction rate and prevent side reactions, such as the formation of biphenyl from the reaction of the Grignard reagent with unreacted bromobenzene.^[4]
- Aqueous Workup with Ammonium Chloride: A saturated solution of ammonium chloride is a mild acid that effectively hydrolyzes the magnesium alkoxide intermediate to the final product

without causing unwanted side reactions that could occur with stronger acids.

Analytical Characterization

The identification and purity assessment of **1-Phenylcyclohexanecarbonitrile** rely on a combination of spectroscopic and chromatographic techniques.

Spectroscopic Analysis

Infrared (IR) Spectroscopy:

The IR spectrum of **1-Phenylcyclohexanecarbonitrile** provides key information about its functional groups.

Wavenumber (cm ⁻¹)	Assignment
~3050-3030	C-H stretching (aromatic)
~2930-2850	C-H stretching (aliphatic)
~2240	C≡N stretching (nitrile)
~1600, 1495, 1450	C=C stretching (aromatic ring)
~760, 700	C-H bending (monosubstituted benzene)

Data compiled from typical values for the respective functional groups.[\[1\]](#)[\[7\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹³C NMR spectroscopy is a powerful tool for confirming the carbon skeleton of the molecule.

Chemical Shift (δ) ppm	Assignment
~140	Quaternary carbon of the phenyl ring attached to the cyclohexane
~129	C-H carbons of the phenyl ring (ortho and meta)
~128	C-H carbon of the phenyl ring (para)
~122	Quaternary carbon of the nitrile group ($\text{C}\equiv\text{N}$)
~45	Quaternary carbon of the cyclohexane ring attached to the phenyl and nitrile groups
~35	CH_2 carbons of the cyclohexane ring adjacent to the substituted carbon
~25	CH_2 carbon of the cyclohexane ring
~23	CH_2 carbon of the cyclohexane ring

Approximate chemical shifts based on available data and predictive models.[\[8\]](#)

Chromatographic Analysis

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a highly effective technique for the separation and identification of **1-Phenylcyclohexanecarbonitrile**, especially in complex mixtures.[\[9\]](#)[\[10\]](#) The gas chromatogram provides the retention time, which is characteristic of the compound under specific analytical conditions, while the mass spectrum gives information about its molecular weight and fragmentation pattern.

Typical GC-MS Parameters:

- Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
- Injector Temperature: 250°C

- Oven Program: A temperature gradient, for example, starting at 100°C and ramping up to 280°C.
- Detector: Mass spectrometer operating in electron ionization (EI) mode.

The mass spectrum of **1-Phenylcyclohexanecarbonitrile** would be expected to show a molecular ion peak (M^+) at m/z 185, corresponding to its molecular weight.[\[1\]](#)

Conclusion

1-Phenylcyclohexanecarbonitrile is a key synthetic intermediate whose chemistry is well-established, though its specific discovery is not prominently documented. The Grignard reaction provides a reliable and scalable method for its synthesis, requiring careful control of reaction conditions to ensure high yields and purity. Its characterization is readily achieved through a combination of spectroscopic (IR, NMR) and chromatographic (GC-MS) techniques, which provide unambiguous identification and quantification. This guide serves as a foundational resource for researchers and professionals in organic synthesis and related fields, offering both theoretical understanding and practical protocols for working with this important molecule.

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